N-[(4-fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine is a chemical compound with the molecular formula C14H9F4NO and a molecular weight of 283.22 g/mol . This compound is known for its unique structure, which includes both fluorine and trifluoromethyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of N-[(4-fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of hydroxylamine . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(4-fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity for certain biological targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N-[(4-fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine include:
- N-[(4-chlorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- N-[(4-bromophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- N-[(4-methylphenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1461727-02-5 |
---|---|
Molecular Formula |
C14H9F4NO |
Molecular Weight |
283.2 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.